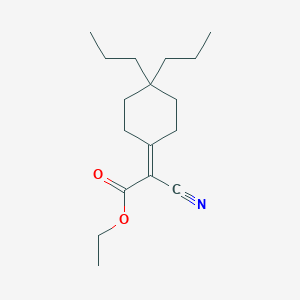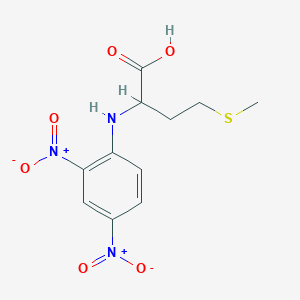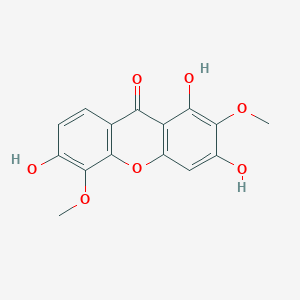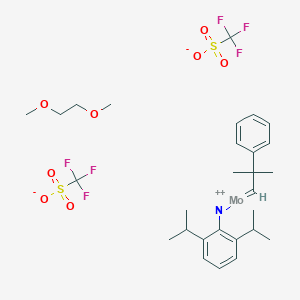
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(trifluoromethanesulfonate)dimethoxyethane adduct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is known as “2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(trifluoromethanesulfonate)dimethoxyethane adduct”. It is one of numerous organometallic compounds . The IUPAC name for this compound is 1,2-dimethoxyethane; [2,6-di (propan-2-yl)phenyl]imino- (2-methyl-2-phenylpropylidene)molybdenum (2+);trifluoromethanesulfonate .
Physical And Chemical Properties Analysis
The compound appears as a yellow to orange powder . It is insoluble in water . The exact mass is 793.107532 g/mol .Aplicaciones Científicas De Investigación
Metathesis Catalysts in Organic Synthesis
Scientific Field
Organic chemistry and catalysis
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(trifluoromethanesulfonate)dimethoxyethane adduct
serves as a starting material for the preparation of various molybdenum metathesis catalysts. These catalysts play a crucial role in organic synthesis, particularly in ring-opening metathesis polymerization (ROMP) and other olefin metathesis reactions.
Experimental Procedures
The compound is typically synthesized through a series of steps involving ligand exchange and coordination chemistry. Here’s a simplified procedure:
Results and Outcomes
- ROMP Catalyst : The activated adduct serves as a catalyst for ROMP, a powerful method for creating well-defined polymers. For instance, it can polymerize norbornene monomers to form blue-light-emitting electroluminescent polymers .
- Block Copolymer Synthesis : The adduct can also be used in controlled atom transfer radical polymerization (ATRP), leading to the preparation of block copolymers with precise architectures .
Organometallic Reagents and Thin Film Deposition
Scientific Field
Materials science and thin film technology
Summary
Organometallic compounds like this adduct find applications as reagents and precursors in thin film deposition processes. These films are essential for electronic devices, sensors, and coatings.
Experimental Procedures
Results and Outcomes
Safety And Hazards
The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas, kept cool, and not allowed contact with air . In case of contact with eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C10H12.C4H10O2.2CHF3O3S.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6-2;2*2-1(3,4)8(5,6)7;/h5-9H,1-4H3;1,4-8H,2-3H3;3-4H2,1-2H3;2*(H,5,6,7);/q;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTJIWBSURFRCN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo+2]=CC(C)(C)C2=CC=CC=C2.COCCOC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F6MoNO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12145751 | |
CAS RN |
126949-63-1 |
Source


|
| Record name | [(2,6-Diisopropylphenyl)imino][1,2-di(methoxy-κO)ethane](2-methyl-2-phenylpropylidene)[bis(trifluoromethanesulfonato-κO)]molybdenum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

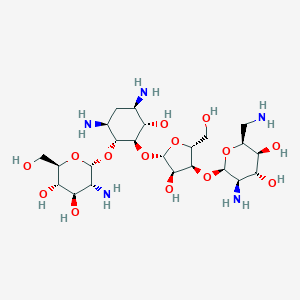
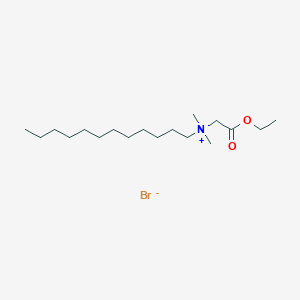

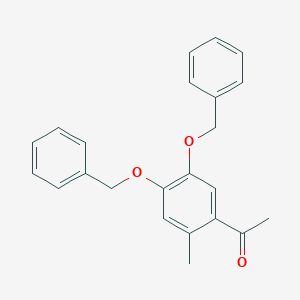
![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)

